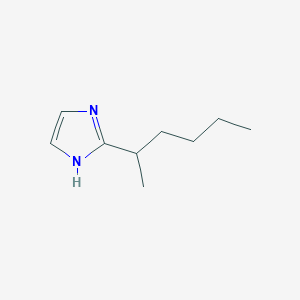

2-(Hexan-2-YL)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61491-93-8 |

|---|---|

Molecular Formula |

C9H16N2 |

Molecular Weight |

152.24 g/mol |

IUPAC Name |

2-hexan-2-yl-1H-imidazole |

InChI |

InChI=1S/C9H16N2/c1-3-4-5-8(2)9-10-6-7-11-9/h6-8H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

PYYKNZYLXBFXQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C1=NC=CN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hexan 2 Yl 1h Imidazole and Analogues

Classical and Contemporary Approaches to 1H-Imidazole Core Construction

The foundational methods for creating the 1H-imidazole ring have been refined over more than a century, offering versatile routes to a wide array of substituted analogues. These techniques often involve the condensation of components that provide the requisite carbon and nitrogen atoms to form the five-membered heterocyclic ring.

First reported by Heinrich Debus in 1858, the Debus–Radziszewski synthesis is a cornerstone multicomponent reaction for generating imidazoles. derpharmachemica.comwikipedia.org The classical approach involves a one-pot condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). handwiki.orgslideshare.net The reaction proceeds through the formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole (B134444) ring. wikipedia.org While this method is historically significant and still in use, it can sometimes result in low yields. derpharmachemica.com

To synthesize the target compound, 2-(Hexan-2-YL)-1H-imidazole , the required precursors for this reaction would be glyoxal (B1671930) (the 1,2-dicarbonyl), 2-methylpentanal (the aldehyde to provide the hexan-2-yl group), and ammonia.

Variants of this synthesis have been developed to improve yields and expand its scope. For instance, using a primary amine in place of one equivalent of ammonia affords N-substituted imidazoles. wikipedia.org Additionally, formamide (B127407) can serve as a convenient substitute for ammonia. wjpsonline.com

Table 1: Components for Debus-Radziszewski Synthesis of this compound

| Role in Synthesis | Required Compound |

|---|---|

| 1,2-Dicarbonyl | Glyoxal |

| Aldehyde | 2-Methylpentanal |

The Debus–Radziszewski synthesis is a prime example of a multicomponent reaction (MCR), a strategy valued in modern organic synthesis for its efficiency and atom economy. tandfonline.com MCRs allow for the construction of complex molecules like substituted imidazoles in a single step from three or more starting materials, avoiding the need to isolate intermediates. tandfonline.com

Numerous catalysts have been employed to facilitate these one-pot condensations, leading to high yields under mild conditions. isca.me For example, the synthesis of 2,4,5-trisubstituted imidazoles can be effectively catalyzed by p-toluenesulfonic acid (PTSA) in ethanol. isca.me Other catalysts such as sulphated yttria have also proven effective for four-component reactions to produce 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com A metal-free approach using pivalic acid has also been developed, expanding the diversity of accessible imidazole scaffolds. acs.org These MCRs are noted for their short reaction times, inexpensive reagents, and straightforward workup procedures. isca.me

Table 2: Comparison of Catalysts in Multicomponent Imidazole Synthesis

| Catalyst | Reactants Example | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Benzil, Benzaldehyde (B42025), Ammonium Acetate | Ethanol | 80 °C | High | isca.me |

| Sulphated yttria (SO₄²⁻/Y₂O₃) | Benzil, Benzaldehyde, Aminoethylpiperazine, Ammonium Acetate | Ethanol | 80 °C | ~24% (with PTSA), High (with SO₄²⁻/Y₂O₃) | tandfonline.com |

An alternative two-step route to 2-substituted imidazoles involves the synthesis and subsequent dehydrogenation (oxidation) of a 2-imidazoline intermediate. derpharmachemica.com The initial 2-imidazoline can be prepared from the reaction of a 1,2-diamine, such as ethylenediamine (B42938), with an alkyl nitrile. derpharmachemica.comwjpsonline.com For the synthesis of the target compound, This compound , the precursor would be 2-(Hexan-2-YL)-2-imidazoline , formed from ethylenediamine and 2-methylpentanenitrile .

Several reagents are effective for the subsequent dehydrogenation step. Mild reagents like barium manganate (B1198562) (BaMnO₄) have been reported for this conversion. derpharmachemica.comwjpsonline.com A comparative study highlighted dimethyl sulfoxide (B87167) (DMSO) as a low-cost and effective reagent for dehydrogenating 2-aryl-Δ2-imidazolines, in some cases outperforming the traditional 10% Palladium on carbon (Pd/C) catalyst. organic-chemistry.orgorganic-chemistry.org Other oxidizing agents such as (diacetoxyiodo)benzene (B116549) have also been used successfully at room temperature. organic-chemistry.org

The reaction between an α-halo ketone and an amidine provides another classical pathway to the imidazole core. derpharmachemica.comwjpsonline.com This method has been successfully applied to synthesize various di- and tri-substituted imidazoles. uobasrah.edu.iq For instance, the reaction of phenacyl bromide (an α-halo ketone) with benzamidine (B55565) (an amidine) affords 2,4-diphenyl imidazole. wjpsonline.com To produce a 2-alkyl substituted imidazole like This compound , the corresponding 2-methylpentanamidine would be required to react with an appropriate α-halo carbonyl compound. Acyloins can also react with amidines to yield imidazoles. derpharmachemica.comuobasrah.edu.iq

Modern Synthetic Strategies for Functionalized Imidazoles

Advances in synthetic technology have introduced new techniques that accelerate reaction rates, improve energy efficiency, and often increase product yields, aligning with the principles of green chemistry.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions, including the formation of heterocyclic compounds like imidazoles. researchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields compared to conventional heating methods. derpharmachemica.com

This technology has been successfully applied to various imidazole synthesis strategies. For example, the formation of 2-substituted 2-imidazolines from alkyl cyanides and ethylenediamine under microwave irradiation proceeds with significantly higher yields and shorter reaction times. derpharmachemica.comresearchgate.net Multicomponent reactions to form highly substituted imidazoles are also amenable to microwave assistance, often performed under solvent-free conditions on a solid support like acidic alumina (B75360), further enhancing the environmental friendliness of the process. researchgate.net The synthesis of 2-phenylimidazo[4,5-f] derpharmachemica.comwjpsonline.comphenanthroline derivatives from a dicarbonyl compound and a p-substituted benzaldehyde under microwave-assisted conditions resulted in excellent yields and an easy workup. derpharmachemica.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conditions (Conventional) | Conditions (Microwave) | Key Advantage | Reference |

|---|---|---|---|---|

| 2-Imidazoline Synthesis | N/A | 1 minute @ 100 W | Drastic reduction in reaction time | researchgate.net |

| Multicomponent Synthesis | Refluxing in acetic acid (hours) | Solvent-free, on solid support (minutes) | Speed, high yield, green method | researchgate.net |

Ultrasonic Methods in Imidazole Synthesis

Sonochemistry has emerged as a green and efficient technique for organic synthesis, offering significant advantages over conventional heating methods. researchgate.netnih.gov The application of ultrasonic irradiation can enhance reaction rates, improve yields, and shorten reaction times, often under milder conditions. nih.govmdpi.com In imidazole synthesis, ultrasound promotes chemical reactions through acoustic cavitation, which generates localized high-pressure and high-temperature zones, accelerating bond formation. ksu.edu.sa

Ultrasound-assisted protocols have been successfully applied to various imidazole syntheses, including one-pot, three-component reactions. nih.govresearchgate.net For instance, the synthesis of 2,4,5-trisubstituted imidazoles using Fe₃O₄ magnetic nanoparticles as a catalyst saw a dramatic reduction in reaction time from 120-180 minutes under reflux conditions to just 25-45 minutes with ultrasonic assistance. mdpi.com Similarly, N-alkylation of the imidazole ring is remarkably accelerated, with reaction times decreasing from 48–96 hours to 1–2 hours under ultrasonic irradiation. nih.gov These methods not only improve efficiency but also align with the principles of green chemistry by reducing energy consumption. researchgate.netnih.gov

Comparison of Ultrasonic vs. Conventional Methods for Imidazole Synthesis

| Reaction Type | Conditions | Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 2,4,5-Trisubstituted Imidazole Synthesis | Ultrasonic Irradiation | Fe₃O₄ MNPs | 25–45 min | Up to 97% | mdpi.com |

| 2,4,5-Trisubstituted Imidazole Synthesis | Conventional Reflux | Fe₃O₄ MNPs | 120–180 min | Not specified | mdpi.com |

| N-Alkylation of Imidazole | Ultrasonic Irradiation | Not applicable | 1–2 hours | ~5-10% increase | nih.gov |

| N-Alkylation of Imidazole | Conventional Heating | Not applicable | 48–96 hours | Baseline | nih.gov |

| Trisubstituted Imidazole Synthesis | Ultrasonic Irradiation | HMS-SA | Short | 92–99% | researchgate.net |

Catalyst-Based Synthetic Procedures

Catalysis is fundamental to modern imidazole synthesis, enabling efficient and selective transformations. A wide array of catalysts, including heterogeneous nano-catalysts, homogeneous transition metal complexes, and ionic liquids, have been employed. nih.govtandfonline.comresearchgate.net

Heterogeneous catalysts, such as magnetic nanoparticles (e.g., Fe₃O₄) and functionalized magnetite spheres, are particularly advantageous due to their ease of separation from the reaction mixture and potential for recycling, which aligns with green chemistry principles. nih.govresearchgate.netresearchgate.net For example, a sulfamic acid-functionalized hollow magnetite sphere (HMS-SA) catalyst has been used for the one-pot, three-component synthesis of trisubstituted imidazoles under ultrasonic irradiation, affording excellent yields (92-99%). researchgate.net

Transition metal catalysis, particularly with palladium and nickel, is pivotal for C-H functionalization reactions that allow for the direct introduction of substituents onto the imidazole core. nih.govnih.govrsc.org Nickel-catalyzed C-H arylation has been shown to proceed with high regioselectivity at the C-2 position of the imidazole ring. rsc.org Dual-catalyst systems, such as Ni/Ir, have been developed for the stereodivergent α-allylation of 2-acylimidazoles, providing access to a full range of stereoisomers with high selectivity. researchgate.netnih.gov Ionic liquids have also been utilized as both green catalysts and solvents in the synthesis of various imidazole derivatives. tandfonline.com

Overview of Catalysts in Imidazole Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Nano-catalyst | Fe₃O₄ Magnetic Nanoparticles | One-pot, three-component synthesis | Recyclable, high yields | nih.govresearchgate.net |

| Heterogeneous Solid-Acid | Sulfamic Acid Functionalized Hollow Magnetite Spheres (HMS-SA) | One-pot, three-component synthesis | High acid loading, recyclable, excellent yields | researchgate.net |

| Transition Metal | Palladium (e.g., Pd(OAc)₂) | C-H Arylation (C-2, C-5) | High regioselectivity, use of aryl chlorides | nih.govnih.gov |

| Transition Metal | Nickel (e.g., Ni(OTf)₂) | C-H Arylation (C-2) | High C-2 regioselectivity | rsc.org |

| Dual-Catalyst System | Nickel / Iridium | Stereodivergent α-allylation | Access to all stereoisomers, high selectivity | researchgate.netnih.gov |

| Ionic Liquid | [H-NP]HSO₄ | One-pot synthesis of polysubstituted imidazoles | Green solvent/catalyst, short reaction times | tandfonline.com |

Solvent-Free Reaction Conditions for Imidazole Synthesis

Solvent-free, or "dry media," reaction conditions represent a significant advancement in sustainable chemistry. ias.ac.in By eliminating the need for organic solvents, these methods reduce waste, minimize environmental hazards, and often lead to shorter reaction times and simplified product purification. ias.ac.inasianpubs.org

Microwave irradiation is frequently combined with solvent-free conditions to further accelerate reactions. ias.ac.inmdpi.comresearchgate.net This combination is highly effective for synthesizing substituted imidazoles. For instance, the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine on a solid support like acidic alumina can be achieved rapidly under solvent-free microwave conditions. researchgate.net Another approach involves grinding the reactants together, sometimes with a catalyst like molecular iodine, at room temperature to produce 2,4,5-triaryl substituted imidazoles in very good yields. researchgate.net These methods are practical, economically attractive, and environmentally benign. mdpi.comresearchgate.net

Introduction of the Hexan-2-YL Moiety and Other Alkyl/Aryl Substituents

The biological activity of imidazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. Therefore, methods for the precise introduction of specific moieties, such as the branched hexan-2-yl group, are of great importance.

The C-2 position of the imidazole ring is often a key site for functionalization. researchgate.net The hydrogen atom at C-2 is relatively acidic, which allows for its deprotonation to form an N-heterocyclic carbene (NHC) or an imidazolium (B1220033) ylide. researchgate.netresearchgate.net These reactive intermediates can then be trapped by electrophiles, such as alkyl halides, to introduce substituents specifically at the C-2 position. nih.gov This strategy provides a convenient route for preparing C-2-substituted imidazolium ionic liquids and, by extension, neutral 2-alkylimidazoles. nih.gov

Alternatively, transition metal-catalyzed direct C-H functionalization offers a powerful method for C-2 substitution. nih.govresearchgate.net Palladium and nickel catalysts have been developed that show a strong preference for activating the C-H bond at the C-2 position, enabling the introduction of aryl and other groups with high regioselectivity. nih.govrsc.org

Synthesizing this compound requires a strategy to introduce the branched sec-hexyl group. Based on established methodologies, several plausible routes can be proposed.

Alkylation of N-Heterocyclic Carbenes: A C2-unsubstituted imidazolium salt can be treated with a strong base to generate the corresponding N-heterocyclic carbene in situ. Subsequent reaction with a branched alkyl halide, such as 2-bromohexane, would lead to the desired 2-(Hexan-2-YL) substituted product. nih.gov This method offers a direct approach to C-2 alkylation.

Condensation Reaction: A classical approach to imidazole synthesis involves the condensation of glyoxal, ammonia, and an aldehyde. google.com To obtain a 2-(Hexan-2-YL) substituent, the corresponding branched aldehyde, 2-methylpentanal, could be used in this multicomponent reaction. This method builds the imidazole ring and installs the C-2 substituent in a single step.

Dehydrogenation of Imidazolines: Another catalytic method involves the synthesis of a 2-substituted imidazoline (B1206853) followed by dehydrogenation. The imidazoline can be prepared from ethylenediamine and an appropriate precursor for the hexan-2-yl group (e.g., 2-methylpentanoic acid or its derivative). Subsequent dehydrogenation, often using a nickel or palladium catalyst, would yield the target this compound. google.comrsc.org

Sustainable and Eco-Conscious Approaches in Imidazole Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes for imidazoles. tandfonline.comijpsjournal.com The goal is to design processes that are not only efficient but also minimize environmental impact. tandfonline.comijpsjournal.com

Key sustainable strategies discussed previously include:

Alternative Energy Sources: Using microwave researchgate.netnih.gov and ultrasonic irradiation bohrium.commdpi.com instead of conventional heating reduces energy consumption and reaction times.

Solvent-Free Reactions: Performing reactions in the absence of solvents eliminates a major source of chemical waste. asianpubs.orgresearchgate.net

Green Solvents: When solvents are necessary, the use of environmentally benign options like water, ethanol, or bio-based solvents such as ethyl lactate (B86563) is preferred. tandfonline.comnih.govresearchgate.net

Catalysis: Employing highly efficient and recyclable catalysts, especially heterogeneous ones, minimizes waste and improves atom economy. researchgate.nettandfonline.com

Multicomponent Reactions: "One-pot" syntheses where multiple starting materials react to form a complex product in a single step are highly efficient and reduce the need for intermediate purification steps, thus saving resources and minimizing waste. researchgate.net

These eco-conscious approaches demonstrate a shift towards more responsible and sustainable practices in the synthesis of valuable heterocyclic compounds like this compound. bohrium.comresearchgate.net

Spectroscopic and Diffraction Based Structural Elucidation of 2 Hexan 2 Yl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules by providing detailed information about the local electronic environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of 2-(Hexan-2-YL)-1H-imidazole provides a definitive map of the proton environments within the molecule. The protons on the imidazole (B134444) ring typically appear as singlets in the aromatic region of the spectrum. The N-H proton of the imidazole ring often presents as a broad singlet, with its chemical shift being concentration and solvent-dependent. researchgate.netresearchgate.net

The protons of the hexan-2-yl substituent exhibit characteristic chemical shifts and splitting patterns. The methine proton directly attached to the imidazole ring is expected to appear as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The terminal methyl group of the butyl chain will appear as a triplet, while the other methylene and methyl groups will present as complex multiplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4/H-5 (Imidazole) | ~7.0 | s | - |

| N-H (Imidazole) | Variable (broad) | br s | - |

| CH (Hexan-2-yl) | ~2.8-3.0 | m | - |

| CH₃ (on CH) | ~1.3 | d | ~7.0 |

| CH₂ (Hexan-2-yl) | ~1.6-1.8 | m | - |

| CH₂ (Hexan-2-yl) | ~1.2-1.4 | m | - |

| CH₂ (Hexan-2-yl) | ~1.2-1.4 | m | - |

| CH₃ (terminal) | ~0.9 | t | ~7.0 |

Note: Predicted values are based on typical chemical shifts for similar 2-alkyl-1H-imidazole structures. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Carbon Environment Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The C-2 carbon of the imidazole ring, being attached to two nitrogen atoms and the alkyl substituent, typically resonates at a significantly downfield chemical shift. researchgate.net The C-4 and C-5 carbons of the imidazole ring appear in the aromatic region. The carbons of the hexan-2-yl group will have distinct signals in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Imidazole) | ~150-155 |

| C-4/C-5 (Imidazole) | ~120-125 |

| CH (Hexan-2-yl) | ~35-40 |

| CH₃ (on CH) | ~20-25 |

| CH₂ (Hexan-2-yl) | ~30-35 |

| CH₂ (Hexan-2-yl) | ~25-30 |

| CH₂ (Hexan-2-yl) | ~20-25 |

| CH₃ (terminal) | ~14 |

Note: Predicted values are based on typical chemical shifts for similar 2-alkyl-1H-imidazole structures. Actual values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methine proton of the hexan-2-yl group and the protons of the adjacent methyl and methylene groups, as well as correlations between the protons of the interconnected methylene groups in the alkyl chain. sdsu.edulibretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s) in the hexan-2-yl group and the imidazole ring. libretexts.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be observed between the methine proton of the hexan-2-yl group and the C-2 carbon of the imidazole ring, confirming the point of attachment. Correlations between the imidazole ring protons and the carbons of the ring would also be evident. sdsu.edulibretexts.orgrsc.org

Infrared (IR) and Mass Spectrometry for Molecular Fingerprinting and Confirmation

IR spectroscopy and mass spectrometry provide complementary information for structural confirmation.

The Infrared (IR) spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring, indicative of hydrogen bonding. researchgate.netresearchgate.net C-H stretching vibrations of the alkyl chain would appear in the 2850-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the imidazole ring are expected to show absorptions in the 1500-1650 cm⁻¹ range. lumenlearning.comvscht.czlibretexts.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. Common fragmentation patterns for alkyl-substituted imidazoles involve cleavage of the alkyl chain. A significant fragment would likely result from the loss of a butyl radical, leading to a stable ion. Alpha-cleavage next to the imidazole ring is also a common fragmentation pathway. uni-saarland.dechemguide.co.uklibretexts.orgyoutube.com

Table 3: Key Spectroscopic Data for this compound

| Technique | Feature | Predicted Value/Observation |

| IR | N-H Stretch | 3200-3500 cm⁻¹ (broad) |

| C-H Stretch (Alkyl) | 2850-3000 cm⁻¹ | |

| C=N/C=C Stretch (Ring) | 1500-1650 cm⁻¹ | |

| MS | Molecular Ion (M⁺) | m/z = 152 |

| Major Fragment | Loss of C₄H₉ (butyl radical) |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Conformational Analysis in the Solid State

A definitive conformational analysis of this compound in the solid state through single-crystal X-ray diffraction has not been reported in publicly available literature. Therefore, a detailed discussion of its specific crystal packing, bond lengths, and angles is not possible. However, the solid-state conformation can be inferred by examining the well-established principles of imidazole crystallography and the behavior of analogous 2-alkyl-substituted imidazole derivatives.

The 2-(Hexan-2-YL) substituent introduces significant conformational flexibility. This non-polar, saturated alkyl group has multiple rotatable single bonds (C-C), allowing it to adopt various conformations. In the solid state, it is expected that the hexyl chain would adopt a low-energy, likely extended or staggered, conformation that allows for the most efficient packing within the crystal lattice defined by the primary hydrogen-bonding network of the imidazole rings. The specific torsion angles of the hexyl group would be a compromise between minimizing intramolecular steric strain and optimizing intermolecular contacts with adjacent molecules.

To illustrate the typical crystallographic parameters of a related 2-alkyl-imidazole, the data for 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid monohydrate is presented. While this molecule is a zwitterion and contains additional functional groups, its core structure provides insight into the geometry of the 2-substituted imidazole ring.

Interactive Table 1: Crystal Data and Structure Refinement for 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid monohydrate nih.gov

| Parameter | Value |

| Empirical formula | C₇H₁₀N₂O₅ |

| Formula weight | 202.17 |

| Temperature | 298 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 7.6132 (6) Å |

| b | 14.3779 (16) Å |

| c | 7.9396 (8) Å |

| β | 97.799 (1)° |

| Volume | 861.04 (15) ų |

| Z | 4 |

| Density (calculated) | 1.559 Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.106 |

| R indices (all data) | R1 = 0.055, wR2 = 0.115 |

The bond lengths and angles within the imidazole ring itself are not expected to deviate significantly from those observed in other imidazole structures. The planarity and aromaticity of the imidazole ring are strong determining factors. The geometry of the ethyl group in the analogue compound gives a reference for the C(ring)-C(alkyl) bond.

Interactive Table 2: Selected Bond Lengths and Angles for 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid monohydrate nih.gov

| Bond/Angle | Length (Å) / Degrees (°) |

| Bond Lengths | |

| N1-C2 | 1.332 (3) |

| N3-C2 | 1.335 (3) |

| C2-C6 (Ethyl) | 1.491 (3) |

| C4-C5 | 1.378 (3) |

| N1-C5 | 1.379 (3) |

| N3-C4 | 1.383 (3) |

| Bond Angles | |

| N1-C2-N3 | 109.2 (2) |

| N1-C2-C6 | 125.1 (2) |

| N3-C2-C6 | 125.7 (2) |

| C5-N1-C2 | 109.1 (2) |

| C4-N3-C2 | 108.9 (2) |

Computational Chemistry and Theoretical Studies on 2 Hexan 2 Yl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. iosrjournals.org By employing functionals such as B3LYP and basis sets like 6-311G(d,p) or 6-311++G(d,p), researchers can optimize the ground-state geometry of 2-(Hexan-2-yl)-1H-imidazole and calculate a wide range of its electronic properties. nih.govimist.ma These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com The energy of the HOMO is associated with the molecule's nucleophilicity, while the LUMO's energy relates to its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. acadpubl.eu A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO density is likely distributed across both the imidazole core and the attached alkyl substituent. acadpubl.eunih.gov

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

In this compound, significant interactions are expected to involve the lone pairs of the nitrogen atoms in the imidazole ring, which can act as donors, and the antibonding orbitals (π* or σ*) within the ring and the alkyl chain. These intramolecular charge transfers (ICT) are crucial for stabilizing the molecular structure. acadpubl.eu

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |

|---|---|---|

| LP(1) N1 | π(C4-C5) | 25.5 |

| LP(1) N3 | π(C2-N1) | 30.2 |

| σ(C2-C6) | σ(N1-C5) | 5.8 |

| σ(C6-C7) | σ(C2-N3) | 4.1 |

DFT calculations are highly effective in predicting spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C), providing results that generally show good agreement with experimental data. nih.gov Similarly, vibrational frequencies for IR and Raman spectra can be computed. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors in the theoretical model. nih.gov

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole C2 | - | 155.5 |

| Imidazole C4/C5 | 7.10 | 121.8 |

| Imidazole N-H | 12.5 (broad) | - |

| Hexyl C2' (CH) | 3.05 | 38.5 |

| Hexyl C1' (CH₃) | 1.30 | 20.1 |

| Hexyl C3' (CH₂) | 1.65 | 36.4 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch (imidazole) | 3150 |

| C-H stretch (alkyl) | 2960-2870 |

| C=N stretch (imidazole) | 1540 |

| C-N stretch (imidazole) | 1320 |

| Imidazole Ring breathing | 1100 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, which possesses a flexible hexyl side chain, MD simulations are invaluable for exploring its conformational landscape. nih.gov The rotation around the single bonds in the alkyl chain gives rise to numerous possible conformations (rotamers).

A typical MD simulation involves placing the molecule in a simulation box, often solvated with water to mimic physiological conditions, and applying a force field to describe the interactions between atoms. The simulation is run for a set period, such as 100 nanoseconds, to observe how the molecule's conformation evolves. nih.gov Analysis of the trajectory can reveal the most stable, low-energy conformations and the flexibility of different parts of the molecule by monitoring parameters like the root-mean-square deviation (RMSD) and radius of gyration (Rg). nih.govijsrset.com

Quantum Chemical Descriptors and Reactivity Predictions

From the calculated HOMO and LUMO energies, a variety of quantum chemical descriptors can be derived to predict the global reactivity of this compound. These descriptors provide a quantitative measure of different aspects of the molecule's reactivity.

Ionization Potential (IP) : The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA) : The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ) : The ability to attract electrons, calculated as (IP + EA) / 2.

Chemical Hardness (η) : A measure of resistance to charge transfer, calculated as (IP - EA) / 2.

Electrophilicity Index (ω) : A measure of the energy lowering upon accepting maximal electron charge, calculated as χ² / (2η).

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (IP) | 5.85 |

| Electron Affinity (EA) | 1.15 |

| Electronegativity (χ) | 3.50 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 2.61 |

Tautomerism and Proton Transfer Mechanisms within the Imidazole Core

The imidazole ring is characterized by its ability to undergo tautomerization, where the proton on one nitrogen atom (N1) migrates to the other nitrogen atom (N3). This results in two distinct but rapidly interconverting tautomeric forms. mdpi.commdpi.com

Computational studies can model this intramolecular proton transfer process to determine the relative stabilities of the two tautomers and the energy barrier of the transition state connecting them. researchgate.netnih.gov The presence of solvent molecules, particularly protic solvents like water, can significantly influence this process. Water molecules can act as a bridge, facilitating the proton transfer through a lower-energy "proton relay" mechanism, thereby reducing the activation energy barrier compared to the gas phase. researchgate.netnih.gov DFT calculations are employed to locate the transition state structure and compute the energy profile of the reaction pathway, providing a detailed mechanistic understanding of this fundamental process in imidazole chemistry. nih.gov

| Species | Relative Energy (kJ/mol) |

|---|---|

| Tautomer 1 (1H-form) | 0.0 (Reference) |

| Tautomer 2 (3H-form) | 0.5 |

| Transition State (Gas Phase) | 55.0 |

| Transition State (with water assist) | 42.0 |

Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

There are no available studies that investigate the Excited-State Intramolecular Proton Transfer (ESIPT) phenomena of this compound. Research on ESIPT in imidazole derivatives typically requires specific structural features, such as the presence of a proton-donating group in close proximity to a proton-accepting site within the molecule, to facilitate the proton transfer in the excited state. Without experimental or theoretical data, it is not possible to determine if this compound exhibits ESIPT characteristics.

Molecular Docking Studies

Similarly, no molecular docking studies focused on the theoretical interaction mechanisms of this compound have been found in the public domain. Molecular docking simulations are used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein. These studies are crucial in drug discovery and design. The absence of such studies for this compound means that its potential interactions with biological targets have not been theoretically explored.

Research on Functional Applications of 2 Hexan 2 Yl 1h Imidazole and Derivatives

Coordination Chemistry and Metal Complexation Studies

Advanced Materials Science Applications

Similarly, the functional applications of 2-(Hexan-2-YL)-1H-imidazole in advanced materials science appear to be an unexplored area of research. While imidazole (B134444) derivatives are known to exhibit interesting optical and electrochemical properties, no studies have been published that specifically characterize these properties for this compound.

Applications in Organic Electronics and Optoelectronic Devices

The unique electronic properties of the imidazole ring make its derivatives highly suitable for applications in organic electronics. Their strong electron-withdrawing nature, combined with good thermal stability and the ease of structural modification, allows them to function as emitters, host materials, and electron-transporting materials (ETMs) in Organic Light-Emitting Diodes (OLEDs). nih.gov

Research has demonstrated that incorporating imidazole moieties into larger molecular structures, often with carbazole (B46965) or phenanthrene (B1679779) units, can yield materials with desirable characteristics for OLEDs. These characteristics include high triplet energy levels and efficient charge transport capabilities. For instance, certain derivatives of carbazole and diphenyl imidazole have been synthesized and shown to exhibit deep-blue to blue light emission, a crucial component for full-color displays and lighting. nih.gov These compounds have demonstrated high triplet energies (above 3.0 eV) and hole drift mobility exceeding 10⁻⁴ cm²/V·s at high electric fields. nih.gov Some derivatives even exhibit bipolar charge transport, meaning they can efficiently transport both holes and electrons, a valuable property for improving device efficiency and longevity. nih.gov

In non-doped OLEDs, bipolar blue-emitting materials designed with carbazole as a donor, imidazole as an acceptor, and a biphenyl (B1667301) π-bridge have achieved impressive performance. Devices based on these materials have shown deep-blue emission with Commission Internationale de l'Eclairage (CIE) coordinates of (0.159, 0.080), a maximum luminance of 11,364 cd/m², and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov The performance of such devices is highly dependent on the molecular structure of the imidazole derivative used.

Interactive Table: Performance of Imidazole Derivatives in OLEDs

| Compound Type | Role in OLED | Emission Color | Max. EQE (%) | CIE Coordinates | Reference |

|---|---|---|---|---|---|

| Carbazole-Diphenyl Imidazole | Emitter | Deep-Blue | 1.1 | (0.16, 0.08) | nih.gov |

| Carbazole-Diphenyl Imidazole | Host | Sky-Blue | 7.6 | N/A | nih.gov |

| Carbazole-Diphenyl Imidazole | Host | Green | 8.3 | N/A | nih.gov |

| Carbazole-Diphenyl Imidazole | Host | Red | 6.4 | N/A | nih.gov |

| Carbazole-π-Imidazole | Emitter (Non-doped) | Deep-Blue | 4.43 | (0.159, 0.080) | nih.gov |

The versatility of the imidazole scaffold allows for fine-tuning of the optoelectronic properties through synthetic modifications. This tunability makes imidazole derivatives a continuing focus of research for developing next-generation organic electronic and optoelectronic devices.

Chemical Biology and Mechanistic Investigations

The imidazole ring is a key structural motif in many biologically active compounds and plays a crucial role in various biochemical processes. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a valuable pharmacophore in drug design.

Enzyme Inhibition Mechanism Studies

Imidazole derivatives have been extensively studied as inhibitors of various enzymes implicated in disease. The nitrogen atoms in the imidazole ring can interact with key residues in the active site of an enzyme, leading to inhibition.

Aromatase: Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen-dependent breast cancer. Nonsteroidal aromatase inhibitors, such as letrozole, feature a triazole ring that interacts with the heme iron of the enzyme. rasayanjournal.co.innih.gov Similarly, imidazole derivatives have been designed to mimic this interaction. The heterocyclic nitrogen atom of the imidazole ring plays a significant role by coordinating with the heme iron atom of the aromatase enzyme, thereby competitively inhibiting the binding of the natural androgen substrates. rasayanjournal.co.inresearchgate.net Studies on various imidazole derivatives have demonstrated significant aromatase inhibition, with some compounds showing IC₅₀ values in the low micromolar range. nih.govacs.org

PI3Kα: The phosphoinositide-3-kinase (PI3K) signaling pathway is frequently deregulated in human cancers, making it an important therapeutic target. Novel series of imidazo[1,2-a]pyrazines have been identified as potent PI3K inhibitors. nih.gov Furthermore, computational studies on imidazolium (B1220033) salt derivatives have been used to understand the structure-activity relationship and their binding capacity to the PIK3CA (p110α) subunit, suggesting these compounds are promising PI3Kα inhibitors. nih.gov

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the management of Alzheimer's disease. Imidazole derivatives have been investigated for their ability to inhibit these enzymes. Kinetic studies have shown that some imidazole derivatives act as competitive irreversible inhibitors of AChE. nih.gov Benzimidazole derivatives have also shown moderate inhibitory activity against both AChE and BChE. biointerfaceresearch.com

HSP90: Heat shock protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer progression. Consequently, HSP90 is a key target for cancer therapy. Compounds containing an aryl-resorcinol scaffold with an imidazole ring have been developed as potent human HSP90 inhibitors, achieving nanomolar affinity. nih.gov Molecular dynamics and docking simulations have been employed to understand the isoform selectivity and to guide further optimization of these inhibitors. nih.gov

Topo II: DNA topoisomerase II (Topo II) is an essential enzyme that manages DNA topology during replication and transcription, and it is a well-established target for anticancer drugs. Certain imidazole derivatives have been designed as Topo II inhibitors. For example, a series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones were synthesized to create a hybrid scaffold that acts as a dual DNA intercalator and Topo II inhibitor. nih.govnih.gov Other studies have also confirmed the potential of various imidazole-containing compounds to inhibit Topo I or Topo II activity. researchgate.net

Interactive Table: Imidazole Derivatives as Enzyme Inhibitors

| Enzyme Target | Imidazole Scaffold Example | Mechanism of Action | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Aromatase | Benzimidazole-oxadiazole | Competitive inhibition via heme iron interaction | 1.475 µM | nih.govacs.org |

| PI3Kα | Imidazo[1,2-a]pyrazine | ATP-competitive inhibition | N/A | nih.gov |

| Acetylcholinesterase | 1,2-disubstituted imidazoles | Competitive irreversible inhibition | N/A (rate constants determined) | nih.gov |

| HSP90 | Resorcinyl-imidazole | ATP-competitive inhibition | Nanomolar affinity | nih.gov |

Molecular Interactions with Biomolecules (e.g., DNA Binding/Intercalation)

The planar structure of the imidazole ring and its extended aromatic derivatives allows them to interact with DNA through various modes. These interactions can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a key mechanism for many anticancer drugs.

The primary modes of interaction include:

Intercalation: Planar aromatic systems can insert themselves between the base pairs of the DNA double helix. This intercalation is stabilized by π-π stacking interactions and can lead to structural changes in the DNA, such as unwinding and lengthening of the helix, which interferes with DNA processing enzymes. nih.gov Hybrid scaffolds combining imidazole-2-thione with acenaphthylenone have been specifically designed as potent DNA intercalators. nih.govnih.gov

Groove Binding: Imidazole-containing molecules, such as pyrrole-imidazole polyamides, can bind to the minor groove of DNA. researchgate.net These interactions are often sequence-specific and driven by hydrogen bonding, van der Waals forces, and hydrophobic interactions. researchgate.net Molecular docking studies have shown that imidazolium-based ionic liquids with specific tethers tend to bind in the DNA minor groove. acs.org

The binding of imidazole derivatives to DNA has been studied using various techniques, including UV-visible spectroscopy, fluorescence quenching, and gel electrophoresis. researchgate.net For instance, the interaction of imidazole-linked thiazolidinone derivatives with salmon milt DNA was shown to occur via minor groove binding with a strong affinity. researchgate.net

Structure-Activity Relationship (SAR) Studies in Mechanistic Contexts

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective imidazole-based functional molecules and therapeutic agents. researchgate.netjopir.in

In the context of enzyme inhibition, SAR studies have provided valuable insights. For farnesyltransferase inhibitors based on a tetrahydrobenzodiazepine scaffold, a hydrophobic substituent at the 4-position of the benzodiazepine (B76468) and an aryl ring at position 7 were found to be important for potent inhibition. nih.gov For aromatase inhibitors, SAR studies on benzimidazole-oxadiazole derivatives revealed that the presence of 4-chlorobenzyl and 4-fluorobenzyl groups resulted in the most potent compounds against the MCF-7 breast cancer cell line. nih.govacs.org

Regarding DNA interactions, SAR studies on imidazole-2-thione derivatives showed that the nature of the substituent on the imidazole ring significantly impacts the ability to damage DNA. nih.gov Compounds bearing an aromatic scaffold at the imidazole carbon-4, particularly with N-phenyl or N-methoxyphenyl moieties, showed the most potent induction of DNA damage. nih.gov In contrast, replacing the aromatic group with an aliphatic chain decreased the activity as a DNA intercalator. nih.gov These findings highlight how systematic structural modifications can fine-tune the biological activity of imidazole derivatives, guiding the development of compounds with improved therapeutic profiles. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Methodologies for Substituted Imidazoles

The synthesis of substituted imidazoles is a cornerstone of heterocyclic chemistry, with ongoing efforts to develop more efficient, selective, and sustainable methods. researchgate.netrsc.org While classical methods like the Debus-Radziszewski reaction have been widely used, modern research focuses on overcoming their limitations, such as harsh reaction conditions and the generation of byproducts. mdpi.com

Recent advancements have seen the rise of multicomponent reactions (MCRs), which offer a streamlined approach to constructing complex imidazole (B134444) structures in a single step. researchgate.nettandfonline.com These reactions are often facilitated by a diverse range of catalysts, including metal-organic frameworks (MOFs) like MIL-101(Cr), which has demonstrated high efficiency in the solvent-free synthesis of 2,4,5-trisubstituted imidazoles. mdpi.com The development of novel catalysts, such as magnetic nanocatalysts and deep eutectic solvents, is a key area of exploration, aiming to improve yields, simplify purification processes, and enhance regioselectivity. rsc.org For instance, the use of a zinc(II) dichloride/urea deep eutectic solvent has been shown to effectively catalyze the synthesis of 2,4,5-diphenyl-2-substituted imidazoles. rsc.org

Future research will likely focus on:

Catalyst Innovation: Designing highly active and recyclable catalysts, including nano-catalysts and organocatalysts, to improve the efficiency and sustainability of imidazole synthesis. researchgate.netrsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of imidazoles, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Photoredox Catalysis: Exploring light-mediated synthetic routes that can proceed under mild conditions and offer unique reactivity patterns for the construction of the imidazole ring.

These advancements will be crucial for the efficient and scalable production of a wide array of substituted imidazoles, including those with specific alkyl substitutions like 2-(Hexan-2-YL)-1H-imidazole.

Exploration of New Application Domains in Catalysis and Advanced Materials

The unique electronic properties and coordination capabilities of the imidazole ring make it a valuable component in the design of catalysts and advanced materials. rsc.orgresearchgate.net Imidazole derivatives are being investigated for their potential in a variety of non-biological applications, moving beyond their traditional roles in medicinal chemistry. nih.govlongdom.org

In the realm of catalysis , N-heterocyclic carbenes (NHCs) derived from imidazoles have emerged as powerful organocatalysts and ligands for transition metals. researchgate.net The future will likely see the development of bespoke imidazole-based ligands for a wider range of catalytic transformations, including cross-coupling reactions and asymmetric synthesis.

In materials science , imidazoles are key building blocks for:

Ionic Liquids: Imidazolium (B1220033) salts are a prominent class of ionic liquids with applications as green solvents and electrolytes. nih.gov Research is ongoing to fine-tune their physical and chemical properties for specific applications.

Metal-Organic Frameworks (MOFs): Imidazole and its derivatives can act as linkers in the construction of MOFs, creating porous materials with potential applications in gas storage, separation, and catalysis.

Liquid Crystals: The rigid, planar structure of the imidazole ring makes it a suitable core for designing liquid crystalline materials with specific optical and electronic properties. mdpi.com

Dyes for Solar Cells: Imidazole-based dyes are being explored for use in dye-sensitized solar cells (DSSCs) due to their favorable electronic and photophysical properties. rsc.orgresearchgate.net

The exploration of this compound and similar alkyl-substituted imidazoles in these areas could lead to the discovery of new materials and catalysts with tailored properties.

Advanced Computational Modeling and Integration of Machine Learning in Imidazole Research

Computational chemistry is becoming an indispensable tool in understanding and predicting the behavior of imidazole-containing systems. acs.org Density Functional Theory (DFT) calculations are routinely used to investigate reaction mechanisms, predict spectroscopic properties, and understand the electronic structure of imidazole derivatives. researchgate.netacs.org For instance, computational studies have been employed to elucidate the conformations of imidazole-heme complexes and to predict the reactive properties of newly synthesized imidazole derivatives. researchgate.netnih.gov

The integration of machine learning (ML) and artificial intelligence (AI) is an emerging trend that promises to revolutionize imidazole research. nih.govresearchgate.net AI and ML algorithms can be trained on large datasets of chemical reactions to:

Predict Reaction Outcomes: Forecast the products of chemical reactions with high accuracy, saving time and resources in the laboratory. researchgate.net

Optimize Reaction Conditions: Identify the optimal parameters for a given synthesis, leading to higher yields and purity.

Plan Synthetic Routes: Develop novel and efficient synthetic pathways to target imidazole-containing molecules. youtube.com

A significant challenge in applying ML to synthesis planning is the need for large, high-quality datasets of chemical reactions. nih.gov Future efforts will likely focus on developing automated data extraction pipelines and creating more robust predictive models. nih.gov The application of these computational tools to specific molecules like this compound could accelerate the discovery of its potential applications and optimize its synthesis.

Further Development of Green Chemistry Principles in Imidazole Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes for imidazoles. jipbs.comwjbphs.com The goal is to develop environmentally benign processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Key areas of focus in green imidazole synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds with more environmentally friendly alternatives like water, ethanol, or ionic liquids. nih.govwjbphs.com

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. rsc.org The use of recyclable heterogeneous catalysts is particularly attractive from a green chemistry perspective. mdpi.com

Alternative Energy Sources: Utilizing microwave irradiation and ultrasound as alternative energy sources can often lead to shorter reaction times and higher yields compared to conventional heating. mdpi.comnih.gov

Bio-based Catalysts: Exploring the use of natural and biodegradable catalysts, such as lemon juice, for the synthesis of imidazole derivatives. jipbs.com

A recent study demonstrated a significant increase in the yield of triphenyl-imidazole synthesis using a microwave-assisted, water-based green chemistry approach compared to conventional methods. wjbphs.com The development of green synthetic protocols for this compound will be crucial for its sustainable production and application.

Bridging Fundamental Research with Translational Potential in Non-Biological Fields

While a significant portion of imidazole research has historically focused on its biological and medicinal applications, there is a growing interest in translating fundamental knowledge into practical applications in non-biological fields. nih.govresearchgate.net The versatility of the imidazole scaffold presents numerous opportunities for the development of new technologies and materials. researchgate.netresearchgate.net

To bridge the gap between basic research and real-world applications, future efforts should focus on:

Structure-Property Relationships: Systematically studying how modifications to the imidazole core, such as the introduction of the hexan-2-yl group, influence its physical and chemical properties.

Device Integration: Incorporating imidazole-based materials into functional devices, such as sensors, solar cells, and electronic components, to evaluate their performance in practical settings.

Interdisciplinary Collaboration: Fostering collaborations between synthetic chemists, materials scientists, and engineers to accelerate the development and commercialization of new imidazole-based technologies.

By focusing on these areas, the scientific community can unlock the full translational potential of substituted imidazoles like this compound in fields ranging from materials science to catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.